molecular formula C20H18N4O2 B11630133 Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11630133
M. Wt: 346.4 g/mol
InChI Key: RBUHWAHIYQEPMX-UHFFFAOYSA-N
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Description

Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with ethyl and phenyl substituents

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Uniqueness

Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents and the resulting properties.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H18N4O2/c1-2-26-19(25)16-17(14-9-5-3-6-10-14)23-20-21-13-22-24(20)18(16)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,21,22,23)

InChI Key

RBUHWAHIYQEPMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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